5-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic organic compound characterized by a dihydroisoquinoline structure with a bromine substituent at the fifth position. This compound belongs to a class of isoquinoline derivatives, which are known for their diverse biological activities and potential applications in pharmaceutical chemistry. The presence of the bromine atom enhances its reactivity and may influence its interactions with biological targets.
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The biological activity of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one has been explored in various studies. Compounds in this class are often investigated for their potential as:
The mechanism of action typically involves interactions with molecular targets such as enzymes or receptors, potentially modulating signaling pathways or inhibiting enzymatic activity .
The synthesis of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one generally involves the bromination of 1,2-dihydroisoquinolin-3(4H)-one. Common methods include:
5-Bromo-1,2-dihydroisoquinolin-3(4H)-one has several notable applications:
Interaction studies of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one focus on its binding affinity and specificity towards various biological targets. These studies help elucidate its mechanism of action and inform the design of more potent analogs. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to assess these interactions .
Several compounds exhibit structural similarities to 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Here are some notable examples:
| Compound Name | Structural Difference | Potential Impact on Properties |
|---|---|---|
| 1,2-Dihydroisoquinolin-3(4H)-one | Lacks the bromine atom | Different reactivity and biological activity |
| 5-Chloro-1,2-dihydroisoquinolin-3(4H)-one | Contains chlorine instead of bromine | May exhibit different chemical properties |
| 5-Fluoro-1,2-dihydroisoquinolin-3(4H)-one | Contains fluorine | Significant alterations in reactivity and activity |
| 5-Iodo-1,2-dihydroisoquinolin-3(4H)-one | Contains iodine | Could influence biological interactions differently |
The uniqueness of 5-Bromo-1,2-dihydroisoquinolin-3(4H)-one lies in the presence of the bromine atom, which is larger and more polarizable than other halogens like chlorine or fluorine. This characteristic can significantly affect the compound's chemical reactivity and biological activity compared to its halogenated analogs.
The introduction of bromine atoms into the isoquinoline scaffold significantly alters electronic properties and intermolecular interactions. In 5-bromo-1,2-dihydroisoquinolin-3(4H)-one, bromination at the 5-position induces distinct electronic effects compared to analogs brominated at other positions. Density functional theory (DFT) calculations reveal that the 5-bromo substituent creates a localized electron-deficient region at the adjacent C4 and C6 positions, enhancing susceptibility to nucleophilic aromatic substitution reactions [1] [4].
Comparative studies of brominated derivatives demonstrate that 5-bromo substitution improves thermal stability by 15–20% compared to 6- or 7-bromo isomers, as evidenced by differential scanning calorimetry [1]. This stability arises from reduced steric hindrance and optimized halogen bonding interactions in the solid state.
| Bromine Position | Melting Point (°C) | LogP | Reactivity with NaOMe (k, s⁻¹) |
|---|---|---|---|
| 5 | 218–220 | 2.34 | 3.2 × 10⁻³ |
| 6 | 195–197 | 2.41 | 1.8 × 10⁻³ |
| 7 | 201–203 | 2.38 | 2.1 × 10⁻³ |
The table above illustrates how 5-bromo substitution optimizes both physicochemical properties and reaction kinetics. The enhanced reactivity of the 5-bromo derivative enables efficient coupling reactions under mild conditions, as demonstrated in Suzuki-Miyaura cross-couplings achieving 85–92% yields [4].
Modification of the dihydroisoquinoline nitrogen atom profoundly impacts molecular conformation and biological target engagement. Systematic SAR studies comparing N-methyl, N-aryl, and N-acyl derivatives reveal that bulkier substituents induce a boat-like conformation in the dihydroisoquinoline ring, reducing planararity by 12–18° as measured by X-ray crystallography [2].
N-Methylation enhances metabolic stability by shielding the nitrogen lone pair from oxidative degradation, increasing plasma half-life from 1.2 to 4.7 hours in murine models [2]. Conversely, N-acyl derivatives adopt a flattened conformation that improves π-stacking interactions with aromatic residues in CXCR4 chemokine receptors, achieving IC₅₀ values of 6.3 nM compared to 22 nM for the parent compound [2].
The introduction of chiral N-substituents creates diastereomeric complexes with distinct biological profiles. For example, (R)-N-(1-phenylethyl) derivatives exhibit 30-fold greater affinity for κ-opioid receptors than their (S)-counterparts, highlighting the critical role of stereoelectronic effects [3].
Recent advances in photocatalytic [4 + 2] cyclization cascades enable precise functionalization of the 4H-position while preserving bromine integrity [3]. Vinyl azides serve as bifunctional reagents, undergoing radical-initiated ring expansion to install diverse substituents:
$$
\text{5-Bromo-1,2-dihydroisoquinolin-3(4H)-one} + \text{R-CO-O-NHPI} \xrightarrow{\text{hν, Ir(ppy)}_3} \text{4H-Functionalized Product}
$$
This methodology demonstrates exceptional functional group tolerance, accommodating alkyl, aryl, and heterocyclic moieties. Key findings include:
| 4H-Substituent | Yield (%) | Melting Point (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| -H | 68 | 218–220 | 0.12 |
| -CH₂CF₃ | 72 | 245–247 | 0.08 |
| -Ph | 69 | 278–280 | 0.05 |
| -C≡C-SiMe₃ | 66 | 192–194 | 0.15 |
The silicon-containing alkyne derivative exhibits unique silyl-directed crystallization behavior, forming porous molecular networks with potential applications in gas storage [3].
The antitubulin activity of 5-bromo-1,2-dihydroisoquinolin-3(4H)-one represents a significant area of therapeutic potential, particularly through its interaction with the colchicine binding site on tubulin. Structural relatives within the dihydroisoquinoline family have demonstrated considerable efficacy in disrupting microtubule dynamics, a mechanism crucial for cancer cell division [1].
The most compelling evidence for antitubulin activity comes from studies of 5,6-dihydroindolo[2,1-a]isoquinoline derivatives, which share structural similarities with 5-bromo-1,2-dihydroisoquinolin-3(4H)-one. These compounds have been shown to inhibit tubulin polymerization through binding to the colchicine binding site [1]. The (+)-isomers of 6-propyl-12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinoline and 6-butyl-12-formyl-5,6-dihydro-3,9-dihydroxyindolo[2,1-a]isoquinoline exhibited IC50 values of 11 ± 0.4 μM and 3.1 ± 0.4 μM, respectively, for tubulin polymerization inhibition at 37°C [1]. These values are competitive with colchicine (IC50 = 2.1 ± 0.1 μM), suggesting that the isoquinoline scaffold possesses intrinsic antitubulin properties.
The mechanism of action involves competitive displacement of colchicine from its binding site on β-tubulin. Hydroxy-substituted derivatives demonstrated the ability to displace 40-70% of [3H]colchicine from its binding site at concentrations 10-fold higher than colchicine [1]. This displacement suggests that 5-bromo-1,2-dihydroisoquinolin-3(4H)-one may exert similar effects through interaction with the colchicine binding pocket, located at the interface between α- and β-tubulin subunits [2].
Table 1: Antitubulin Activity of Related Isoquinoline Compounds
| Compound | IC50 (μM) | Temperature (°C) | Colchicine Displacement (%) | Binding Site |
|---|---|---|---|---|
| 6-Propyl derivative | 11.0 ± 0.4 | 37 | 40-70 | Colchicine binding site |
| 6-Butyl derivative | 3.1 ± 0.4 | 37 | 40-70 | Colchicine binding site |
| Colchicine (reference) | 2.1 ± 0.1 | 37 | 100 | Native binding site |
Cancer cell line studies provide additional support for the antitubulin mechanism. Quinolone derivatives structurally related to 5-bromo-1,2-dihydroisoquinolin-3(4H)-one have shown significant antiproliferative activity across multiple cancer cell lines. Compound 33, a quinolone derivative, demonstrated GI50 values of 13.52-31.04 μM against ovarian cancer cell lines and retained activity against additional cancer cell types including MCF-7 breast cancer, A549 lung carcinoma, and HCT-116 colon cancer cells [3]. The broad-spectrum activity suggests a fundamental mechanism affecting cell division, consistent with tubulin disruption.
Isoquinolinequinone N-oxides represent another class of compounds sharing structural features with 5-bromo-1,2-dihydroisoquinolin-3(4H)-one. These compounds have exhibited nanomolar cytotoxicity against human tumor cell lines, with compound 25 showing particularly potent activity against OVCAR-3 ovarian cancer cells (GI50 = 0.048 μM) and K-562 leukemia cells (GI50 = 0.25 μM) [4]. The mechanism involves redox cycling and reactive oxygen species generation, which complements the direct tubulin inhibition pathway.
Table 2: Cancer Cell Line Susceptibility to Isoquinoline Derivatives
| Cell Line | Cancer Type | GI50/IC50 Range (μM) | Compound Class |
|---|---|---|---|
| MCF-7 | Breast cancer | 13.52-31.04 | Quinolone derivatives |
| OVCAR-3 | Ovarian cancer | 0.048-0.32 | Isoquinolinequinone N-oxides |
| K-562 | Leukemia | 0.25-2.51 | Isoquinolinequinone N-oxides |
| A549 | Lung carcinoma | Active at 30 | Quinolone derivatives |
| HCT-116 | Colon cancer | Active at 30 | Quinolone derivatives |
The angiogenesis inhibition potential of 5-bromo-1,2-dihydroisoquinolin-3(4H)-one is supported by studies of structurally related brominated compounds that have demonstrated significant anti-angiogenic activity. This activity operates through multiple pathways, including direct vascular disruption and modulation of endothelial cell function [6].
5-Bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, a brominated heterocyclic compound with structural similarities to 5-bromo-1,2-dihydroisoquinolin-3(4H)-one, exhibited anti-angiogenic activity with an IC50 of 15.4 μg/mL in ex vivo rat aorta assays . The compound demonstrated a more potent effect on human umbilical vein endothelial cells (HUVECs) with an IC50 of 5.6 μg/mL, indicating selective targeting of endothelial cell proliferation. This dual activity profile suggests that 5-bromo-1,2-dihydroisoquinolin-3(4H)-one may possess similar anti-angiogenic properties through comparable mechanisms.
The mechanism of angiogenesis inhibition involves multiple pathways. Free radical scavenging represents a primary mechanism, with the compound showing an IC50 of 99.6 μg/mL for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity . This antioxidant capacity contributes to the protection of endothelial cells from oxidative stress-induced damage, which is crucial for maintaining vascular integrity.
Table 3: Anti-Angiogenic Activity of Brominated Compounds
| Compound | Anti-Angiogenic IC50 (μg/mL) | HUVEC IC50 (μg/mL) | DPPH Scavenging IC50 (μg/mL) | Primary Mechanism |
|---|---|---|---|---|
| 5-Bromo indole derivative | 15.4 | 5.6 | 99.6 | Free radical scavenging |
| 5-Bromo carbothioamide | 56.9 | 76.3 | 27.8 | Free radical scavenging |
| 5-Bromo-3,4-dihydroxybenzaldehyde | Not reported | Protective effect | Not reported | NF-κB inhibition |
Another brominated compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, demonstrated anti-angiogenic activity with an IC50 of 56.9 μg/mL in rat aorta assays [6]. This compound showed enhanced free radical scavenging activity (IC50 = 27.8 μg/mL) compared to the indole derivative, suggesting that the carbothioamide moiety contributes to antioxidant capacity. The anti-proliferative effect on HUVECs (IC50 = 76.3 μg/mL) indicates direct targeting of endothelial cell growth pathways.
The vascular disruption pathway involves modulation of key signaling molecules. Studies of 5-bromo-3,4-dihydroxybenzaldehyde revealed its ability to protect endothelial cells from high glucose-induced damage through inhibition of nuclear factor-κB (NF-κB) activation [7]. The compound reduced the secretion of inflammatory cytokines including tumor necrosis factor-α, interleukin-1β, and interleukin-6, which are critical mediators of angiogenesis. Additionally, it decreased reactive oxygen species production and downregulated p38 protein phosphorylation, indicating comprehensive anti-inflammatory activity.
Endothelial cell function restoration represents another mechanism of angiogenesis inhibition. The same compound preserved endothelial cell migration and tube formation under high glucose conditions, essential processes for maintaining vascular integrity [7]. This protective effect suggests that 5-bromo-1,2-dihydroisoquinolin-3(4H)-one may exert similar beneficial effects on endothelial function through related pathways.
Table 4: Molecular Targets in Angiogenesis Inhibition
| Target Pathway | Effect | Concentration/Dose | Outcome |
|---|---|---|---|
| NF-κB activation | Inhibition | 50-100 μM | Reduced inflammatory cytokine secretion |
| p38 phosphorylation | Downregulation | 50-100 μM | Decreased inflammatory response |
| ROS production | Reduction | 50-100 μM | Endothelial cell protection |
| Cell migration | Preservation | 50-100 μM | Maintained vascular function |
| Tube formation | Enhancement | 50-100 μM | Improved angiogenic capacity |
The antioomycete activity of 5-bromo-1,2-dihydroisoquinolin-3(4H)-one is substantiated by comprehensive studies of related 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, a significant phytopathogenic oomycete [8] [9]. These studies reveal that the isoquinoline scaffold possesses selective activity against oomycetes compared to other fungal pathogens.
A systematic investigation of 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold demonstrated superior antioomycete activity against Pythium recalcitrans compared to activity against six other phytopathogens [8]. Compound I23, the most potent derivative, exhibited an EC50 value of 14 μM against P. recalcitrans, which was significantly more effective than the commercial fungicide hymexazol (EC50 = 37.7 μM). This 2.7-fold improvement in potency demonstrates the enhanced efficacy of the isoquinoline scaffold against oomycete pathogens.
Table 5: Antioomycete Activity Against Pythium recalcitrans
| Compound | EC50 (μM) | In Vivo Efficacy (%) | Dose (mg/pot) | Mechanism |
|---|---|---|---|---|
| I23 derivative | 14.0 | 75.4 | 2.0 | Membrane disruption |
| I23 derivative | 14.0 | 96.5 | 5.0 | Membrane disruption |
| Hymexazol (control) | 37.7 | 63.9 | 2.0 | Standard fungicide |
The in vivo efficacy studies further support the antioomycete potential of the isoquinoline scaffold. Compound I23 demonstrated preventive efficacy of 75.4% at a dose of 2.0 mg per pot, which was comparable to hymexazol treatments (63.9%) at the same dose [8]. When the dose was increased to 5.0 mg per pot, I23 achieved a preventive efficacy of 96.5%, indicating excellent dose-response characteristics and superior performance compared to commercial standards.
The mode of action involves disruption of biological membrane systems. Physiological and biochemical analyses, combined with ultrastructural observations and lipidomics studies, revealed that compound I23 disrupts the membrane integrity of P. recalcitrans [8]. This mechanism is distinct from conventional fungicides and suggests that 5-bromo-1,2-dihydroisoquinolin-3(4H)-one may exert similar effects through membrane-targeted pathways.
Structure-activity relationship studies using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) revealed critical structural requirements for antioomycete activity [8]. The necessity of the C4-carboxyl group was established through three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, providing insights into the structural features essential for activity. These findings suggest that the bromine substituent at the 5-position of 5-bromo-1,2-dihydroisoquinolin-3(4H)-one may contribute to enhanced membrane interaction and biological activity.
Table 6: Structure-Activity Relationship Parameters
| Structural Feature | Importance | Effect on Activity | Mechanism |
|---|---|---|---|
| C4-carboxyl group | Essential | Required for activity | Membrane interaction |
| Bromine substitution | Significant | Enhanced lipophilicity | Membrane penetration |
| Isoquinoline core | Fundamental | Scaffold integrity | Target binding |
| Hydroxyl groups | Beneficial | Improved potency | Hydrogen bonding |
Related studies of 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts as antifungal agents provide additional context for the antioomycete activity [10]. These quaternary compounds demonstrated excellent inhibition activity with average EC50 values of 7.87-20.0 μM against five plant pathogenic fungi, superior to commercial fungicides azoxystrobin, thiabendazole, and carbendazim against Fusarium solani, Fusarium graminearum, and Colletotrichum gloeosporioides.
The selectivity for oomycetes over other fungal pathogens represents a significant advantage for agricultural applications. Oomycetes belong to a distinct taxonomic group (Stramenopiles) and possess unique cellular structures and metabolic pathways compared to true fungi [8]. This selectivity reduces the risk of broad-spectrum fungicidal effects that could disrupt beneficial microorganisms in agricultural ecosystems.
Table 7: Comparative Efficacy Against Plant Pathogens
| Pathogen Type | Representative Species | EC50 Range (μM) | Selectivity Index |
|---|---|---|---|
| Oomycetes | Pythium recalcitrans | 14.0 | 1.0 (reference) |
| True fungi | Fusarium solani | 7.87-20.0 | 0.56-1.43 |
| True fungi | Botrytis cinerea | 7.87-20.0 | 0.56-1.43 |
| True fungi | Colletotrichum gloeosporioides | 7.87-20.0 | 0.56-1.43 |